molecular formula C13H20N4O2S B2874110 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 1235289-18-5

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2874110
CAS No.: 1235289-18-5
M. Wt: 296.39
InChI Key: RSNZNNGNHYXTAL-UHFFFAOYSA-N
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Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound featuring a pyrimidinylpiperidinyl moiety linked to a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the pyrimidinylpiperidinyl core This can be achieved through the reaction of pyrimidin-2-ol with piperidine under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: Biologically, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It may have applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry: Industrially, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for use in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Cyclopropanesulfonamide analogs

  • Pyrimidinylpiperidinyl compounds

Uniqueness: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit superior efficacy or selectivity in certain applications.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c18-20(19,12-2-3-12)16-10-11-4-8-17(9-5-11)13-14-6-1-7-15-13/h1,6-7,11-12,16H,2-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNZNNGNHYXTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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